molecular formula C14H9BrN2 B10836773 7-Bromo-1,10-dihydropyrrolo[2,3-a]carbazole

7-Bromo-1,10-dihydropyrrolo[2,3-a]carbazole

Cat. No.: B10836773
M. Wt: 285.14 g/mol
InChI Key: JRPUZUBQJFQSQO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-1,10-dihydropyrrolo[2,3-a]carbazole typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of the pyrrolo[2,3-a]carbazole core, which can have different functional groups and properties .

Scientific Research Applications

Chemistry

In chemistry, 7-Bromo-1,10-dihydropyrrolo[2,3-a]carbazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .

Biology

In biological research, this compound is used to study the role of serine/threonine-protein kinase pim-3 in cellular processes. It serves as a tool to investigate the signaling pathways and molecular mechanisms regulated by this kinase .

Medicine

In medicine, this compound has potential therapeutic applications as an inhibitor of serine/threonine-protein kinase pim-3. It is being explored for its potential to treat various diseases, including cancer .

Industry

In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties make it valuable for various applications, including catalysis and material science .

Mechanism of Action

The compound exerts its effects by inhibiting the activity of serine/threonine-protein kinase pim-3. This kinase is involved in the regulation of cell growth, survival, and proliferation. By inhibiting this kinase, the compound can modulate various cellular processes and pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Bromo-1,10-dihydropyrrolo[2,3-a]carbazole is unique due to its specific bromination at the 7th position, which imparts distinct chemical and biological properties. This modification enhances its potency as an inhibitor of serine/threonine-protein kinase pim-3, making it a valuable compound for research and therapeutic applications .

Properties

Molecular Formula

C14H9BrN2

Molecular Weight

285.14 g/mol

IUPAC Name

7-bromo-1,10-dihydropyrrolo[2,3-a]carbazole

InChI

InChI=1S/C14H9BrN2/c15-9-2-4-12-11(7-9)10-3-1-8-5-6-16-13(8)14(10)17-12/h1-7,16-17H

InChI Key

JRPUZUBQJFQSQO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C3=C1C=CN3)NC4=C2C=C(C=C4)Br

Origin of Product

United States

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